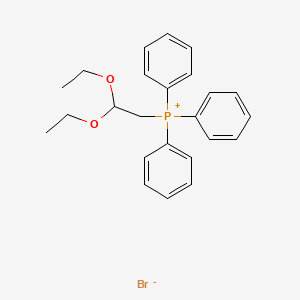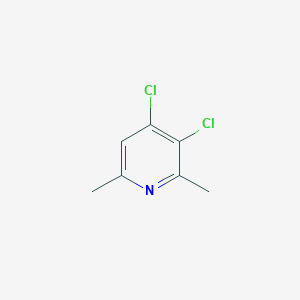
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiazepine family This compound is characterized by its unique structure, which includes a benzene ring fused to a thiazepine ring, with a chlorine atom at the 8th position, a carboxylic acid group at the 7th position, and a ketone group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound in the presence of a base, followed by chlorination and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the carboxylic acid group to an aldehyde.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes, depending on the specific reaction conditions.
Reduction: Alcohols or aldehydes can be formed from the reduction of the ketone or carboxylic acid groups.
Substitution: The substitution of the chlorine atom can lead to the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer and cardiovascular disorders.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as catalytic activity or electronic conductivity.
Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar benzothiazepine core but differs in the presence of a sulfone group instead of a ketone.
2,3,4,5-Tetrahydro-1,5-benzothiazepine: Lacks the chlorine and carboxylic acid groups, making it less versatile in terms of functionalization.
8-Chloro-1,5-benzothiazepine: Similar structure but lacks the ketone and carboxylic acid groups.
Uniqueness
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where its ability to interact with multiple biological targets can be leveraged for drug development.
Propriétés
Numéro CAS |
2092829-66-6 |
|---|---|
Formule moléculaire |
C10H8ClNO3S |
Poids moléculaire |
257.69 g/mol |
Nom IUPAC |
8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3S/c11-6-4-8-7(3-5(6)10(14)15)12-9(13)1-2-16-8/h3-4H,1-2H2,(H,12,13)(H,14,15) |
Clé InChI |
OOFSUMZJSWWOKI-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(C=C(C(=C2)Cl)C(=O)O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)

![1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
![7-Methylbenzo[b]thiophen-3-amine](/img/structure/B13151696.png)
![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)



![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)




